Istamycin B
Beschreibung
Eigenschaften
CAS-Nummer |
72523-64-9 |
|---|---|
Molekularformel |
C17H35N5O5 |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
2-amino-N-[(1S,2R,3R,4R,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3/t9-,10+,11+,12-,14+,15+,16+,17+/m0/s1 |
InChI-Schlüssel |
NEFDRWXEVITQMN-MKRRRRENSA-N |
Isomerische SMILES |
CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N |
Kanonische SMILES |
CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |
Synonyme |
istamycin A istamycin B istamycins |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Derivatives
Istamycin B has the molecular formula and a molecular weight of 389.49 g/mol. Its structure allows it to be modified into various derivatives, enhancing its antibacterial efficacy while aiming to reduce toxicity. Notable derivatives include:
- 3-O-Demethylthis compound : This derivative has shown potent activity against resistant bacterial strains like Pseudomonas aeruginosa and is effective in treating infections caused by resistant bacteria .
- Low Toxic Derivatives : Research has focused on synthesizing derivatives with reduced toxicity. For instance, replacing the amino group at the C-2 position with a hydroxyl group significantly decreases acute toxicity while maintaining antibacterial activity .
Antibacterial Activity
This compound demonstrates strong antibacterial activity against various pathogens. The minimum inhibitory concentrations (MIC) for this compound against selected bacteria are as follows:
| Microorganism | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 0.78 |
| Escherichia coli | 1.56 |
| Pseudomonas aeruginosa | 0.39 |
These results indicate that this compound is particularly effective against both gram-positive and gram-negative bacteria, making it a valuable compound in antibiotic development .
Antibiotic Development
Research on this compound has led to the discovery of new antibiotics through structural modifications aimed at overcoming bacterial resistance. The synthesis of semi-synthetic derivatives, such as 3-O-demethyl-2"-N-formimidoylthis compound, has been explored due to their high antibacterial activity and lower toxicity profiles . These compounds are being studied for potential use in clinical settings where traditional antibiotics fail.
Resistance Studies
This compound serves as a model compound for studying aminoglycoside antibiotic resistance mechanisms. Research has shown that certain bacterial strains develop resistance to aminoglycosides through enzymatic modification. Understanding these mechanisms is crucial for developing strategies to combat antibiotic resistance .
Case Studies
- Case Study on Pseudomonas aeruginosa :
-
Toxicity Reduction Studies :
- Researchers synthesized several derivatives of this compound with modifications aimed at lowering toxicity while retaining efficacy. One promising derivative, 4-N-(beta-alanyl)-2'-deamino-3-O-demethyl-2'-hydroxyistamycin B0, showed good antibacterial activity with significantly reduced acute toxicity in animal models .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Similarities
Istamycin B belongs to the 1,4-diaminocyclitol subclass of aminoglycosides, sharing structural homology with gentamicin, fortimicin, and kanamycin. Key comparisons include:
Antimicrobial Efficacy and Resistance
- Activity Against Resistant Strains: this compound retains efficacy against bacteria resistant to gentamicin and kanamycin due to structural modifications that evade common resistance enzymes (e.g., aminoglycoside-modifying enzymes) .
- Drawbacks: Auto-resistance in Streptomyces producers limits yield during fermentation, a challenge less pronounced in kanamycin production .
Research Advancements
- Structural Characterization: HPLC-MS studies have identified 16 natural istamycin homologs, revealing structural diversity absent in simpler aminoglycosides like kanamycin .
Key Research Findings
Cross-Compatibility of Biosynthetic Genes: The interchangeability of istP and forP underscores evolutionary conservation in 1,4-diaminocyclitol pathways .
Resistance Profile: this compound’s unique structure reduces susceptibility to common resistance mechanisms, offering a template for next-generation aminoglycosides .
Limitations: Auto-resistance and nephrotoxicity (common to aminoglycosides) necessitate further structural optimization .
Vorbereitungsmethoden
Culture Medium Composition
The fermentation medium contains carbon sources such as glucose, starch, or glycerine, which provide energy for microbial growth. Nitrogen sources include soybean meal, peptone, and corn steep liquor, while inorganic salts like magnesium sulfate and calcium carbonate maintain osmotic balance. Trace elements and amino acids further enhance metabolic activity.
Fermentation Conditions
Optimal fermentation occurs at 25–30°C with a pH range of 6.5–7.5. Aeration is critical, with agitation rates of 200–300 rpm ensuring oxygen transfer. The process typically spans 2–7 days, during which this compound accumulates in the broth. Post-fermentation, the broth is acidified to pH 2.0 using hydrochloric acid to stabilize the compound.
Table 1: Key Fermentation Parameters
| Parameter | Specification |
|---|---|
| Temperature | 25–30°C |
| pH | 6.5–7.5 |
| Duration | 2–7 days |
| Aeration Rate | 0.5–1.0 vvm (volume per volume per minute) |
| Agitation | 200–300 rpm |
Recovery and Initial Purification
Adsorption and Elution
The acidified broth is filtered to remove biomass, and the filtrate is passed through a cation-exchange resin such as Amberlite IRC-50 (NH₄⁺ cycle). this compound adsorbs onto the resin, which is then washed with water to remove impurities. Elution with 1 N aqueous ammonia releases the antibiotic, yielding a concentrated solution.
Preliminary Chromatography
The eluate undergoes further purification via Amberlite CG-50, a weakly acidic cation-exchange resin. Sequential elution with 0.2 N and 0.4 N ammonia separates this compound from co-produced analogs like Istamycin A and A₀. Active fractions are concentrated under reduced pressure, producing a crude powder with ~61% potency.
High-Resolution Purification Techniques
Silica Gel Chromatography
The crude powder is dissolved and subjected to silica gel column chromatography. A solvent system of chloroform-methanol-8.5% aqueous ammonia (2:1:1 v/v) resolves this compound (Rf = 0.11) from contaminants. Repeated chromatography enhances purity, yielding a colorless powder with 460 mcg/mg potency.
Cellulose Column Refinement
For final polishing, cellulose columns with n-butanol-pyridine-acetic acid-water (6:4:2:4 v/v) isolate this compound (Rf = 0.25). This step eliminates residual impurities, achieving pharmaceutical-grade purity (>98%).
Table 2: Chromatographic Conditions for this compound
| Parameter | Silica Gel System | Cellulose System |
|---|---|---|
| Mobile Phase | CHCl₃-MeOH-NH₄OH (2:1:1) | n-BuOH-Pyr-AcOH-H₂O (6:4:2:4) |
| Rf Value | 0.11 | 0.25 |
| Purity Post-Process | 90–95% | >98% |
Alkaline Hydrolysis for Derivative Synthesis
This compound₀, a hydrolyzed derivative, is synthesized by treating this compound with 0.1–4 M alkali (e.g., NaOH or Ba(OH)₂) at 50–110°C for 1–3 hours. This reaction cleaves specific glycosidic bonds while preserving the core structure.
Hydrolysis Conditions and Outcomes
Using 4 M NaOH at 100°C for 1 hour converts 95% of this compound to B₀. The product is purified via cation-exchange chromatography, yielding a crystalline powder suitable for formulation.
Table 3: Hydrolysis Parameters for this compound₀ Synthesis
| Condition | Specification |
|---|---|
| Alkali Concentration | 0.1–4 M NaOH or Ba(OH)₂ |
| Temperature | 50–110°C |
| Duration | 1–3 hours |
| Conversion Rate | 90–95% |
Chemical and Structural Properties
This compound (C₁₉H₃₉N₅O₇; MW 389.5 g/mol) features a unique hexopyranosyl structure with methylaminomethyl and methoxy groups. Its solubility in water (>50 mg/mL) and stability under acidic conditions facilitate industrial processing.
Structural Characterization
-
Amino Groups : Three primary amines at positions 2, 3, and 6 contribute to cationic charge.
-
Glycosidic Linkages : β-Lyxo configuration enhances binding to bacterial ribosomes.
-
Methylation : A methylaminomethyl group at C-6 confers resistance to enzymatic degradation.
Quality Control and Potency Assessment
Potency is quantified using Bacillus subtilis PCI 219 via agar diffusion assays. Pure this compound exhibits a potency of 3,170 mcg/mg, with HPLC and mass spectrometry validating structural integrity .
Q & A
Q. How to design comparative studies evaluating this compound against structurally similar aminoglycosides?
- Methodological Guidance :
- Structural Analysis : Perform molecular docking to compare binding affinities to ribosomal RNA.
- Pharmacodynamic Testing : Use checkerboard assays to assess synergy/antagonism with other antibiotics.
- Statistical Design : Power calculations to determine sample sizes for detecting ≥2-fold efficacy differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
